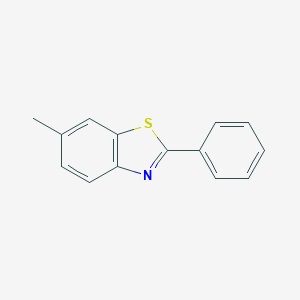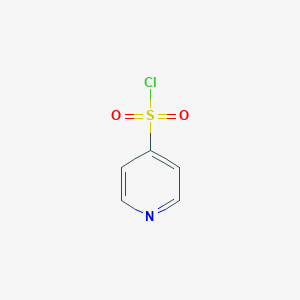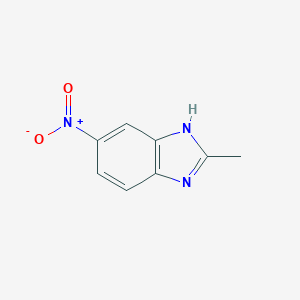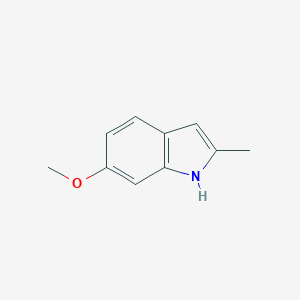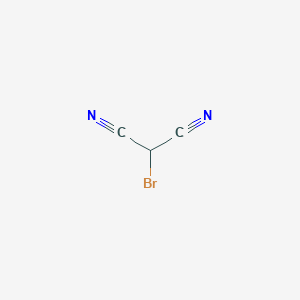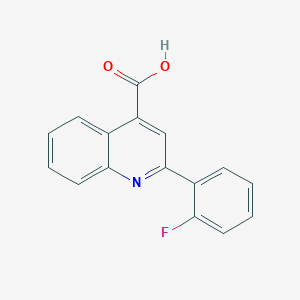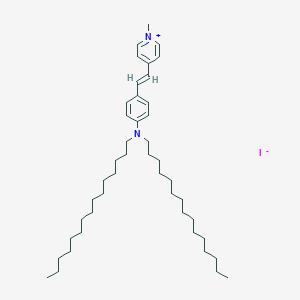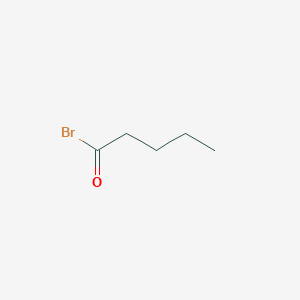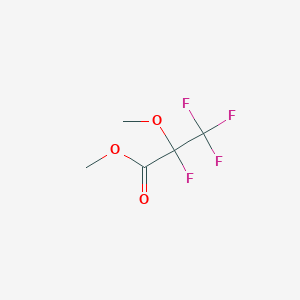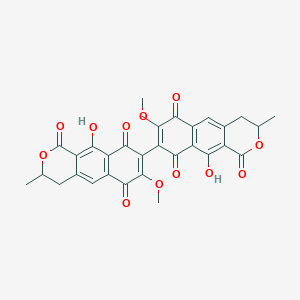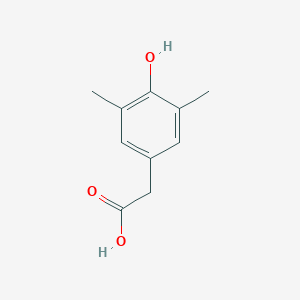
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid
概要
説明
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .科学的研究の応用
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines was synthesized, involving the use of glacial acetic acid and (3,4-dimethylphenyl)hydrazine hydrochloride. The synthesized compounds exhibited fluorescence properties when irradiated with ultraviolet radiation, suggesting applications in materials science for fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
Chemical Interactions
Research on the interaction of 2,6-dimethylphenol and tropylium salts conducted in acetic acid solution led to the formation of cycloheptatriene and derivatives. This study provides insight into the mechanisms of chemical reactions involving acetic acid and dimethylphenol derivatives, highlighting their utility in organic synthesis and chemical research (Helden, Borg, & Bickel, 2010).
Polymorphism and Porosity
Investigations into the polymorphism and porosity of certain compounds, including 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol, revealed two polymorphs: a non-porous and a porous form. This study explores the structural aspects and potential applications in materials science, particularly in the development of porous materials and sensors (Nath & Baruah, 2013).
Host for Anions
Research on imidazole-based bisphenol and its salts with dicarboxylic and mineral acids demonstrated the compound's ability to structure the crystal packing through electrostatic and weak interactions. Such studies are crucial for understanding molecular interactions and designing materials for specific chemical applications (Nath & Baruah, 2012).
Metal-Organic Frameworks
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This suggests their potential as fluorescence sensors for chemical detection and analysis (Shi, Zhong, Guo, & Li, 2015).
特性
IUPAC Name |
2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPNKCWFHYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588001 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
CAS RN |
1989-73-7 | |
| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

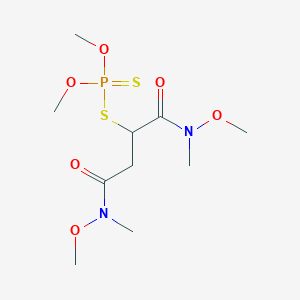
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
